Methyl 2-[[(2-amino-5-methylphenyl)-phenylmethyl]amino]acetate
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves complex organic reactions. For instance, 2-Amino-5-(2-methylphenyl)-1,3,4-oxadiazoles were synthesized by electrochemical oxidation of semicarbazone at a platinum electrode . The electrolysis was carried out in acetonitrile using lithium perchlorate as a supporting electrolyte .Scientific Research Applications
Synthetic Methodologies and Structural Analysis
Mono- and Bis-tetrazolato Complexes Synthesis
The synthesis of mono- and bis-tetrazolato complexes involving reactions of aminoiminophenols with nickel(II), platinum(II), and copper(II) showcases the versatility of nitrogen-containing ligands in forming complex structures, potentially offering insights into novel synthetic routes for related compounds (Mukhopadhyay et al., 2009).
Structural Characterization of Triorganotin(IV) Complexes
The study on triorganotin(IV) derivatives of aminoacetic acids provides detailed structural insights, which could be relevant for understanding the coordination chemistry of compounds with similar functional groups (Baul et al., 2002).
Biological Activities and Applications
Antiprotozoal Agents
Novel dicationic imidazo[1,2-a]pyridines, including derivatives synthesized from related structural frameworks, have shown significant antiprotozoal activities, suggesting potential applications of related compounds in developing new treatments for protozoal infections (Ismail et al., 2004).
Anticancer Drug Candidates
Organotin(IV) complexes with amino acetate functionalized Schiff base ligands demonstrated cytotoxic activities against various human tumor cell lines, highlighting the therapeutic potential of structurally complex organometallic compounds in cancer treatment (Basu Baul et al., 2009).
Material Science and Chemistry
- Oligomerization Studies: The cationic oligomerization of 2-methylfuran resulting in various oligomeric products underlines the importance of understanding the chemical reactions and interactions of methyl-substituted compounds for applications in material science and synthetic chemistry (Ishigaki & Shono, 1974).
Mechanism of Action
Target of Action
It’s known that compounds with similar structures, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Compounds with similar structures, such as benzylic halides, typically react via an sn1 or sn2 pathway, depending on their degree of substitution . This interaction with its targets could lead to changes in the cellular environment, potentially influencing various biological activities.
Biochemical Pathways
Similar compounds, such as indole derivatives, are known to influence a wide range of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways could include a variety of cellular responses, potentially contributing to the compound’s overall biological activity.
Result of Action
Similar compounds, such as indole derivatives, are known to exhibit a variety of biological activities, suggesting that this compound could have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds can interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Further in vitro or in vivo studies are required to understand these aspects .
Dosage Effects in Animal Models
The effects of Methyl 2-[[(2-amino-5-methylphenyl)-phenylmethyl]amino]acetate at different dosages in animal models have not been reported. Future studies could explore threshold effects, as well as any toxic or adverse effects at high doses .
Transport and Distribution
Future studies could investigate any transporters or binding proteins it interacts with, and its effects on localization or accumulation .
Subcellular Localization
Research could explore any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
methyl 2-[[(2-amino-5-methylphenyl)-phenylmethyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-12-8-9-15(18)14(10-12)17(19-11-16(20)21-2)13-6-4-3-5-7-13/h3-10,17,19H,11,18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVAQMTSVFIISAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)C(C2=CC=CC=C2)NCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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